2,6-Dibromo-4-hydroxybenzonitrile

Overview

Description

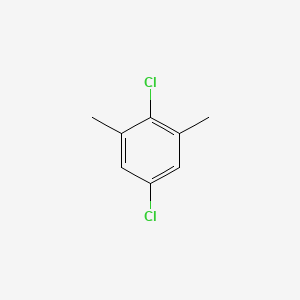

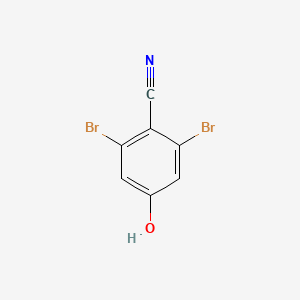

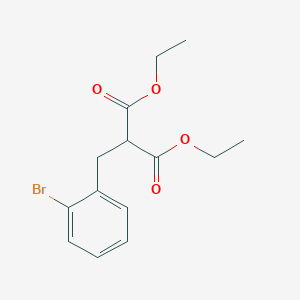

2,6-Dibromo-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3Br2NO . It has a molecular weight of 276.91 g/mol . The compound is also known by other names such as 3,5-dibromo-4-cyanophenol .

Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-hydroxybenzonitrile consists of 7 carbon atoms, 3 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C7H3Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H . Physical And Chemical Properties Analysis

2,6-Dibromo-4-hydroxybenzonitrile has a density of 2.2±0.1 g/cm³ . It has a boiling point of 401.2±45.0 °C . The compound has a topological polar surface area of 44 Ų . It has a molar refractivity of 48.3±0.4 cm³ .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-Dibromo-4-hydroxybenzonitrile:

Herbicide Development

2,6-Dibromo-4-hydroxybenzonitrile, commonly known as bromoxynil, is widely used as a herbicide. It is particularly effective in controlling broadleaf weeds in cereal crops, corn, and other agricultural settings. Bromoxynil works by inhibiting photosynthesis, specifically blocking electron transport in photosystem II, which leads to the death of the targeted plants .

Controlled Release Formulations

Research has explored the use of 2,6-Dibromo-4-hydroxybenzonitrile in controlled release formulations. These formulations aim to reduce the volatilization and leaching of herbicides, thereby minimizing environmental impact and improving the efficiency of herbicide application. For instance, bromoxynil-intercalated hydrotalcite nanosheets have been developed to provide a controlled release mechanism, enhancing the stability and effectiveness of the herbicide .

Thermophysical Property Studies

The compound has been the subject of extensive thermophysical property studies. These studies provide critical data on properties such as boiling point, critical temperature, and density, which are essential for various industrial applications. The National Institute of Standards and Technology (NIST) has compiled comprehensive thermophysical data for 2,6-Dibromo-4-hydroxybenzonitrile, aiding in its application in chemical engineering and materials science .

Toxicological Studies

Toxicological studies of 2,6-Dibromo-4-hydroxybenzonitrile are essential to understand its safety profile. These studies assess its toxicity to humans and animals, providing data that inform safety regulations and handling guidelines. Understanding the toxicological effects is crucial for ensuring the safe use of this compound in agricultural and industrial settings.

Controlled release formulations Thermophysical property data Herbicide mode of action

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2,6-Dibromo-4-hydroxybenzonitrile, also known as Bromoxynil, is the photosystem II complex in chloroplast thylakoid membranes of plants . This complex plays a crucial role in photosynthesis, a process vital for plant growth and survival.

Mode of Action

Bromoxynil operates by inhibiting photosynthesis and ATP formation . It achieves this by binding to the QB-binding niche on the D1 protein of the photosystem II complex . This action blocks electron transport from QA to QB, thereby halting CO2 fixation and the production of ATP and NADPH2, which are essential for plant growth .

Biochemical Pathways

The inhibition of photosynthesis disrupts several biochemical pathways. The primary affected pathway is the light-dependent reactions of photosynthesis, where light energy is converted into chemical energy .

Result of Action

The result of Bromoxynil’s action is the inhibition of plant growth, primarily in broad-leaved weeds . By inhibiting photosynthesis, the compound deprives the plant of the energy needed for growth and survival, leading to plant death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bromoxynil. Furthermore, Bromoxynil is moderately toxic to most aquatic and terrestrial biodiversity, with some exceptions such as algae and honeybees, which show low toxicity by the contact route .

properties

IUPAC Name |

2,6-dibromo-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIKNENYIJXHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C#N)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592750 | |

| Record name | 2,6-Dibromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-hydroxybenzonitrile | |

CAS RN |

74283-33-3 | |

| Record name | 2,6-Dibromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-](/img/structure/B3032968.png)

![3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3032977.png)

![4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B3032979.png)

![5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3032980.png)

![2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B3032981.png)